L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester: is a derivative of the amino acid proline, where the hydrogen atoms on the nitrogen and carboxyl groups are replaced by trimethylsilyl groups. This modification enhances the compound’s stability and reactivity, making it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester typically involves the reaction of L-Proline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to the parent amino acid, L-Proline.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Chemistry: In chemistry, L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the formation of proline derivatives and in peptide synthesis .
Biology: In biological research, this compound is used to study the role of proline in protein folding and stability. It is also used in the synthesis of proline-rich peptides .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in collagen synthesis and wound healing .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester involves its ability to act as a proline analog. It can interact with enzymes and proteins that recognize proline, thereby influencing their activity and stability. The trimethylsilyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
L-Proline, 2TMS derivative: Another trimethylsilyl derivative of proline with similar properties.
L-Proline, 1-methyl-, methyl ester: A methyl ester derivative of proline with different reactivity and applications.
Uniqueness: L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other proline derivatives. This makes it particularly useful in synthetic and biological applications .
Properties
IUPAC Name |
trimethylsilyl 1-trimethylsilylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si2/c1-15(2,3)12-9-7-8-10(12)11(13)14-16(4,5)6/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGIXVJPGFXLRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1C(=O)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.